molecular formula C19H21N5O3S B11001948 N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B11001948
M. Wt: 399.5 g/mol
InChI Key: PNWVQGXFSLPMAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a complex organic compound that features a thiazolidine ring and a triazolopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidine ring, which can be achieved by reacting thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives . The next step involves the formation of the triazolopyridine moiety, which can be synthesized through a series of cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The triazolopyridine moiety can bind to nucleic acids or proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is unique due to its combination of a thiazolidine ring and a triazolopyridine moiety This structural combination provides a unique set of chemical and biological properties that are not commonly found in other compounds

Properties

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C19H21N5O3S/c25-19(7-3-6-18-22-21-17-5-1-2-12-23(17)18)20-15-8-10-16(11-9-15)24-13-4-14-28(24,26)27/h1-2,5,8-12H,3-4,6-7,13-14H2,(H,20,25)

InChI Key

PNWVQGXFSLPMAN-UHFFFAOYSA-N

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.